Cas no 281680-32-8 (4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene)

4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene structure
281680-32-8 structure
Product Name:4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene
CAS-nummer:281680-32-8
MF:C20H27F3O
MW:340.422996759415
CID:67446
PubChem ID:20734073
Update Time:2025-04-18

4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene Chemische en fysische eigenschappen

Naam en identificatie

    • 4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene
    • 1-[(trans,trans)-4'-Methyl[1,1'-bicyclohexyl]-4-yl]-4-(trifluoromethoxy)benzene
    • 1-[4-(4-methylcyclohexyl)cyclohexyl]-4-(trifluoromethoxy)benzene
    • Benzene, 1-[(trans,trans)-4'-methyl[1,1'-bicyclohexyl]-4-yl]-4-(trifluoromethoxy)-
    • I14-9051
    • SCHEMBL19720371
    • 1-[(TranS,tranS)-4'-methyl[1,1'-bicyclohexyl]-4-yl]-4-(trifluoromethoxy)-benzene
    • 281680-32-8
    • FT-0709616
    • SCHEMBL10001731
    • 1-[(trans,trans)-4-methyl[1,1-bicyclohexyl]-4-yl]-4-(trifluoromethoxy)-benzene
    • SCHEMBL16490703
    • SCHEMBL24520433
    • DTXSID00609532
    • AKOS015917978
    • (1R,1'R,4R,4'R)-4-METHYL-4'-[4-(TRIFLUOROMETHOXY)PHENYL]-1,1'-BI(CYCLOHEXANE)
    • 1~4~-Methyl-3~4~-(trifluoromethoxy)-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
    • SCHEMBL9979949
    • ZLUCRZKCMZNNKG-LJUOXTDKSA-N
    • (trans,trans)-4-Methyl-4'-(4-(trifluoromethoxy)phenyl)-1,1'-bi(cyclohexane)
    • Inchi: 1S/C20H27F3O/c1-14-2-4-15(5-3-14)16-6-8-17(9-7-16)18-10-12-19(13-11-18)24-20(21,22)23/h10-17H,2-9H2,1H3
    • InChI-sleutel: ZLUCRZKCMZNNKG-UHFFFAOYSA-N
    • LACHT: FC(OC1C=CC(=CC=1)C1CCC(CC1)C1CCC(C)CC1)(F)F

Berekende eigenschappen

  • Exacte massa: 340.20100
  • Monoisotopische massa: 340.20139997g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 3
  • Complexiteit: 371
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 8.3
  • Topologisch pooloppervlak: 9.2Ų

Experimentele eigenschappen

  • Brekindex: 1.488
  • PSA: 9.23000
  • LogboekP: 6.68530
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